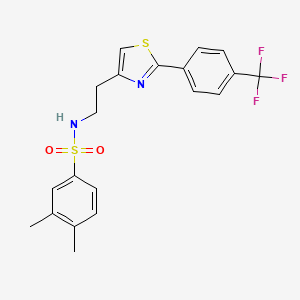

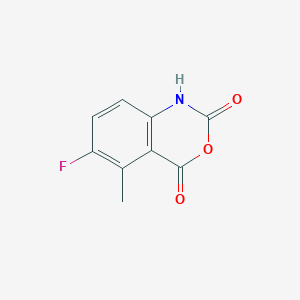

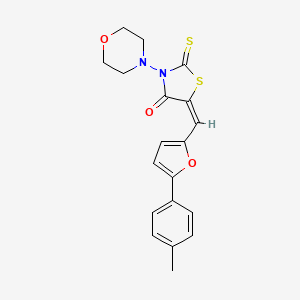

![molecular formula C21H22N2OS B2506266 4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893997-61-0](/img/structure/B2506266.png)

4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide" is a derivative of benzamide with a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen within the ring. This structure is of interest due to its potential biological properties and its relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of benzamide derivatives with a thiazole ring can be achieved through various methods. For instance, microwave-assisted synthesis is a common technique used to obtain such compounds efficiently. In one study, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a cleaner and faster method compared to traditional thermal heating . Another approach involves the cyclization of thioamide with 2-chloroacetoacetate to yield thiazole derivatives . These methods highlight the versatility and efficiency of modern synthetic techniques in producing benzamide derivatives with thiazole rings.

Molecular Structure Analysis

The molecular structure of benzamide derivatives with thiazole rings can be confirmed through various spectroscopic methods such as IR, NMR, and mass spectral studies . X-ray diffraction studies can also provide detailed insights into the crystal structure, revealing aspects like hydrogen bonding patterns and π-π interactions . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.

Chemical Reactions Analysis

Benzamide derivatives with thiazole rings can participate in various chemical reactions due to their functional groups. The presence of the amide group allows for potential interactions with enzymes and other biological targets . The thiazole ring can also engage in non-covalent interactions such as hydrogen bonding and π-π stacking, which are important for the compound's biological activity and supramolecular assembly .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with thiazole rings are influenced by their molecular structure. These compounds often exhibit good oral drug-like behavior, as predicted by ADMET properties . Their solubility, stability, and reactivity can be tailored by introducing different substituents on the benzamide ring or the thiazole ring, which can affect their biological activity and potential as therapeutic agents .

Case Studies

Several of the synthesized benzamide derivatives with thiazole rings have been evaluated for their biological activities. For example, some compounds have shown promising anticancer activity against various human cancer cell lines, with GI50 values comparable to standard drugs . Others have been tested for their inhibitory potential against enzymes such as alkaline phosphatase and ecto-5'-nucleotidase, indicating their potential in medicinal chemistry . Molecular docking studies have also been performed to predict the interaction of these compounds with biological targets like dihydrofolate reductase, suggesting their role as potential inhibitors .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The chemical synthesis of thiazole derivatives, including compounds structurally similar to 4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide, has been extensively studied due to their potential biological activities. For instance, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been undertaken to evaluate their anticancer properties against various cancer cell lines, showing significant activity in some cases (Ravinaik et al., 2021). This research highlights the intricate process of synthesizing thiazole-containing compounds and evaluating their biological efficacy.

Biological Activities and Applications

Several thiazole compounds demonstrate a range of biological activities, suggesting the potential of this compound in similar applications:

Anticancer Activity : Compounds structurally related to the subject molecule have shown promising anticancer activities. For example, a study on N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators discussed their role in drug delivery and molecular engineering, potentially applicable in cancer therapy due to their ability to form stable gels for controlled drug release (Yadav & Ballabh, 2020).

Antimicrobial and Antifungal Properties : The synthesis and evaluation of 2-phenylamino-thiazole derivatives as antimicrobial agents have uncovered compounds with potent effects against various bacterial and fungal strains. This indicates that structurally similar molecules, like this compound, could also exhibit antimicrobial or antifungal properties, providing a basis for the development of new therapeutic agents (Bikobo et al., 2017).

Mecanismo De Acción

Target of Action

The exact target of this compound is unknown. For example, some benzamides are known to inhibit histone deacetylase, an enzyme involved in gene expression .

Mode of Action

Without specific information, it’s difficult to say exactly how this compound interacts with its targets. Benzamides often work by binding to their target enzyme or receptor, thereby modulating its activity .

Biochemical Pathways

The specific biochemical pathways affected by this compound are unknown. If it does indeed interact with histone deacetylase or similar enzymes, it could potentially influence a wide range of pathways involved in gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unknown. They are typically metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound are unknown. If it does inhibit histone deacetylase or similar enzymes, it could potentially alter gene expression in cells, leading to a wide range of effects .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. Without specific information, it’s difficult to say exactly how these factors might influence the action of this compound .

Propiedades

IUPAC Name |

4-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS/c1-14-4-8-17(9-5-14)20(24)22-13-12-19-16(3)23-21(25-19)18-10-6-15(2)7-11-18/h4-11H,12-13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRRWCQWIPKCJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

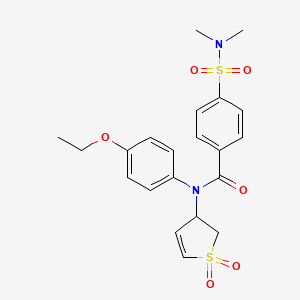

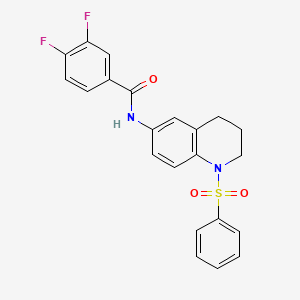

![4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)

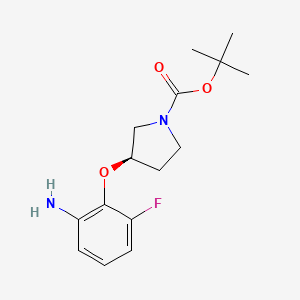

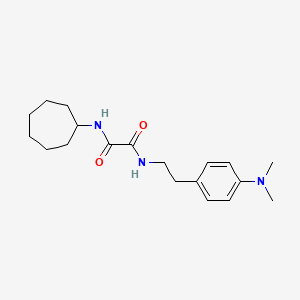

![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)

![1-{4-[(4-Phenylphthalazin-1-yl)oxy]phenyl}propan-1-one](/img/structure/B2506196.png)

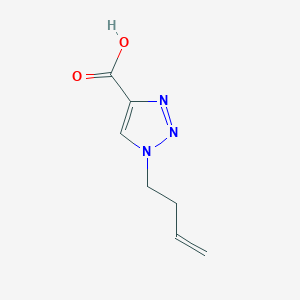

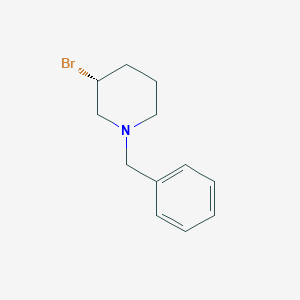

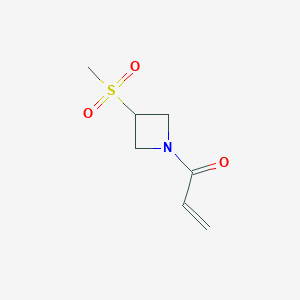

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2506202.png)